molecular formula C6H9NO4 B114635 (3-(Methoxymethoxy)isoxazol-5-yl)methanol CAS No. 144186-47-0

(3-(Methoxymethoxy)isoxazol-5-yl)methanol

Katalognummer B114635
CAS-Nummer: 144186-47-0
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: TUFWHKQZZLIOAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Methoxymethoxy)isoxazol-5-yl)methanol, also known as MIM, is a chemical compound that belongs to the group of isoxazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Wirkmechanismus

(3-(Methoxymethoxy)isoxazol-5-yl)methanol acts as a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. By inhibiting these enzymes, this compound can modulate various cellular processes such as cell proliferation, migration, and differentiation. This mechanism of action makes this compound a potential therapeutic agent for various diseases such as cancer, diabetes, and autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate immune responses. Additionally, this compound has been shown to have anti-inflammatory properties and can modulate the activity of various cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

(3-(Methoxymethoxy)isoxazol-5-yl)methanol has several advantages for lab experiments, including its high potency and specificity, its ability to modulate various cellular processes, and its potential therapeutic applications. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the use of (3-(Methoxymethoxy)isoxazol-5-yl)methanol in scientific research. One potential direction is the development of this compound-based drugs for the treatment of cancer, diabetes, and autoimmune disorders. Another potential direction is the use of this compound as a tool for studying the structure and function of proteins. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been extensively used in scientific research due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications make it a promising candidate for the development of new drugs and the study of cellular processes. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesemethoden

The synthesis of (3-(Methoxymethoxy)isoxazol-5-yl)methanol involves the reaction of 5-hydroxyisoxazole with paraformaldehyde and methanol under acidic conditions. The product is then purified through recrystallization to obtain pure this compound. This method has been widely used in the synthesis of this compound and has been proven to be highly effective.

Wissenschaftliche Forschungsanwendungen

(3-(Methoxymethoxy)isoxazol-5-yl)methanol has been extensively used in scientific research due to its unique properties and potential applications in various fields. It has been used in the development of new drugs, as a tool for studying the structure and function of proteins, and as a potential therapeutic agent for various diseases.

Eigenschaften

CAS-Nummer

144186-47-0

Molekularformel

C6H9NO4

Molekulargewicht

159.14 g/mol

IUPAC-Name

[3-(methoxymethoxy)-1,2-oxazol-5-yl]methanol

InChI

InChI=1S/C6H9NO4/c1-9-4-10-6-2-5(3-8)11-7-6/h2,8H,3-4H2,1H3

InChI-Schlüssel

TUFWHKQZZLIOAI-UHFFFAOYSA-N

SMILES

COCOC1=NOC(=C1)CO

Kanonische SMILES

COCOC1=NOC(=C1)CO

Synonyme

5-Isoxazolemethanol,3-(methoxymethoxy)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.